molecular formula C23H27NO4 B11507951 methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate

Cat. No.: B11507951
M. Wt: 381.5 g/mol
InChI Key: MSXYGABTWBGUTB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another method is the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene derivative with an enamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized conditions to ensure high yield and purity. For example, the Nenitzescu method has been scaled up to produce more than 60 kg of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of 5-hydroxy-2-methyl-1H-indole .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on the vascular endothelial growth factor (VEGF) related kinase insert domain receptor (KDR), which is involved in angiogenesis . This interaction can inhibit the growth of new blood vessels, making it a potential candidate for treating angiogenesis-related diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and phenoxyethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-3-carboxylate

InChI

InChI=1S/C23H27NO4/c1-14(2)18-8-6-15(3)12-21(18)28-11-10-24-16(4)22(23(26)27-5)19-13-17(25)7-9-20(19)24/h6-9,12-14,25H,10-11H2,1-5H3

InChI Key

MSXYGABTWBGUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C

Origin of Product

United States

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